3-Chloro-4-Fluorophenylacetonitrile
Overview
Description
3-Chloro-4-Fluorophenylacetonitrile is an organic compound with the molecular formula C₈H₅ClFN. It belongs to the class of phenylacetonitriles and is characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring. This compound is commonly used in various fields of scientific research due to its unique chemical properties .
Scientific Research Applications
3-Chloro-4-Fluorophenylacetonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P262, P280 , advising not to get the material in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-Fluorophenylacetonitrile typically involves the reaction of 3-Chloro-4-Fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-Fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines, leading to the formation of amides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or primary amines in solvents such as ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Amides: Formed through nucleophilic substitution.
Carboxylic Acids: Resulting from oxidation.
Primary Amines: Produced via reduction.
Mechanism of Action
The mechanism of action of 3-Chloro-4-Fluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
3-Chlorophenylacetonitrile: Lacks the fluorine atom, affecting its binding affinity and biological activity.
Uniqueness
3-Chloro-4-Fluorophenylacetonitrile is unique due to the combined presence of chlorine and fluorine atoms, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHFGRZXPVMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378672 | |
Record name | 3-chloro-4-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-98-0 | |
Record name | 3-chloro-4-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 658-98-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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